N-ethyl-5-iodopyridin-2-amine
Description
N-Ethyl-5-iodopyridin-2-amine is a pyridine derivative characterized by an ethyl group attached to the amine at position 2 and an iodine atom at position 5 of the pyridine ring. The ethyl group enhances lipophilicity compared to smaller alkyl chains, which may affect solubility and biological activity .
Properties
IUPAC Name |
N-ethyl-5-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHIKNCPAGNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-5-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the iodination of N-ethylpyridin-2-amine. This process typically uses iodine monochloride in the presence of a base such as potassium acetate in acetic acid at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-5-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyridines.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
N-ethyl-5-iodopyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a precursor in the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which N-ethyl-5-iodopyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the ethyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
Key structural analogs differ in substituents at positions 2 (amine) and 5 (electron-withdrawing or halogen groups). Below is a comparative analysis:
Electronic and Steric Effects
- Nitro vs. Iodine : Nitro groups (e.g., in ) are strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution. Iodine, while mildly electron-withdrawing via inductive effects, can act as a leaving group in nucleophilic aromatic substitution or metal-catalyzed couplings.
Structural and Crystallographic Insights
- Hydrogen Bonding: 5-Iodopyrimidin-2-amine forms polymeric tapes through N–H⋯N interactions, a feature common in aminopyrimidines . Similar hydrogen-bonding patterns may occur in this compound, though steric effects from the ethyl group could disrupt planar arrangements.
- Crystal Symmetry : N,N-Diethyl-5-nitropyridin-2-amine exhibits crystallographic mirror plane symmetry at 120 K, stabilized by nitro group geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
